molecular formula C11H12F2 B3315291 4-(3,4-Difluorophenyl)-2-methyl-1-butene CAS No. 951892-69-6

4-(3,4-Difluorophenyl)-2-methyl-1-butene

Cat. No.: B3315291
CAS No.: 951892-69-6
M. Wt: 182.21 g/mol
InChI Key: QWHUOJVURFKLSJ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-2-methyl-1-butene is an organic compound with the molecular formula C 11 H 12 F 2 and a molecular weight of 182.21 g/mol . It is characterized by a butene chain featuring a terminal alkene and a methyl group, which is substituted at the 4-position with a 3,4-difluorophenyl ring. This specific structural motif, combining a fluorinated aromatic system with an alkene functionality, makes it a valuable building block in medicinal chemistry and materials science research. Researchers utilize this compound as a key synthetic intermediate, particularly in cross-coupling reactions and polymerization processes, where the alkene group offers a handle for further chemical modification. The incorporation of fluorine atoms is a common strategy in drug discovery to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds. As such, this compound serves as a versatile precursor in the development of potential pharmaceuticals and advanced materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2/c1-8(2)3-4-9-5-6-10(12)11(13)7-9/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHUOJVURFKLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237121
Record name Benzene, 1,2-difluoro-4-(3-methyl-3-buten-1-yl)-
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Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-69-6
Record name Benzene, 1,2-difluoro-4-(3-methyl-3-buten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-difluoro-4-(3-methyl-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3,4 Difluorophenyl 2 Methyl 1 Butene

Retrosynthetic Analysis of 4-(3,4-Difluorophenyl)-2-methyl-1-butene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds (disconnections) to identify plausible synthetic routes.

For the target molecule, this compound, two primary disconnection strategies are considered, focusing on the formation of the carbon-carbon double bond and the allylic C-C single bond.

Wittig-type Olefination: A common and effective method for forming a carbon-carbon double bond is the Wittig reaction. masterorganicchemistry.comlumenlearning.com This approach involves disconnecting the double bond to yield a carbonyl compound and a phosphonium (B103445) ylide. For the target molecule, this leads to two potential retrosynthetic pathways:

Pathway A: Disconnection across the double bond suggests the reaction between 1-(3,4-difluorophenyl)propan-2-one (B1346201) and methylenetriphenylphosphorane (B3051586).

Pathway B: An alternative disconnection points to the reaction of acetone with (3,4-difluorobenzyl)triphenylphosphonium ylide. In practice, the pathway that utilizes a primary halide to generate the phosphonium salt is often more efficient due to the nature of the S(_N)2 reaction required for its formation. youtube.com

Grignard-type Reaction: Another fundamental C-C bond formation strategy involves the disconnection of the allylic single bond. This suggests a Grignard reaction between a 3,4-difluorobenzyl magnesium halide and an appropriate carbonyl compound, followed by a dehydration step. Specifically, the reaction of 3,4-difluorobenzylmagnesium bromide with isobutyraldehyde would yield a secondary alcohol, which can then be dehydrated to form the target alkene.

Based on the disconnection strategies, several key precursors are identified. The commercial availability of these starting materials is a crucial factor in determining the feasibility of a synthetic route.

PrecursorSynthetic ApproachAvailability
3,4-Difluorobenzyl bromideWittig (Pathway B), GrignardReadily available from various chemical suppliers. It serves as a key building block in organic synthesis. acs.org
AcetoneWittig (Pathway B)A common and inexpensive solvent and reagent, widely available.
IsobutyraldehydeGrignardA commercially available aldehyde.
1-(3,4-Difluorophenyl)propan-2-oneWittig (Pathway A)Can be synthesized from 3,4-difluorobenzene through Friedel-Crafts acylation or other standard methods.
Methyltriphenylphosphonium (B96628) bromideWittig (Pathway A)A common Wittig salt, commercially available.
Isobutylene (B52900)Olefin MetathesisA gaseous alkene, available as a compressed gas. It is a fundamental petrochemical feedstock. researchgate.net
3,4-Difluorostyrene (B50085)Olefin MetathesisCan be synthesized from 3,4-difluorobenzaldehyde (B20872) or a related derivative through methods like the Wittig reaction.

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound can be achieved using various carbon-carbon bond formation reactions. Olefin metathesis has emerged as a powerful tool for this purpose.

Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds. Cross-metathesis, an intermolecular variant, is particularly useful for the synthesis of substituted alkenes from two different olefin partners. acs.org

The synthesis of the trisubstituted alkene, this compound, can be envisioned through the cross-metathesis of 3,4-difluorostyrene and isobutylene. This reaction would directly form the desired carbon skeleton and the double bond in a single step. Isobutylene is a common C4 building block in such reactions. researchgate.net

The success of olefin cross-metathesis reactions heavily relies on the choice of catalyst and the optimization of reaction conditions. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their functional group tolerance and stability. umicore.com

Catalyst Systems:

Grubbs Catalysts: The first and second-generation Grubbs catalysts are effective for a wide range of metathesis reactions. The second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibits higher activity. harvard.edu

Hoveyda-Grubbs Catalysts: These catalysts are known for their enhanced stability and are often preferred for industrial applications. They can be particularly effective in the cross-metathesis of styrenic substrates. beilstein-journals.orgnih.gov

Reaction Optimization: Several factors can be adjusted to optimize the yield and selectivity of the cross-metathesis reaction.

Catalyst Loading: Typically, catalyst loading ranges from 0.1 to 5 mol%. Lowering the catalyst loading can be economically beneficial but may require longer reaction times or higher temperatures. researchgate.net

Solvent: Dichloromethane (B109758) and toluene (B28343) are common solvents for metathesis reactions. The choice of solvent can influence catalyst activity and product solubility.

Temperature: Reactions are often run at room temperature to reflux temperatures of the solvent. Elevated temperatures can increase the reaction rate but may also lead to catalyst decomposition. nih.gov

Substrate Concentration: The concentration of the olefin partners can impact the reaction outcome. For gaseous reactants like isobutylene, maintaining a sufficient concentration in the reaction mixture is crucial, which can be achieved by using a pressure vessel.

Below is a table summarizing typical conditions for cross-metathesis reactions involving styrenic and gaseous alkenes, which can be adapted for the synthesis of the target compound.

ParameterTypical Range/ConditionRationale
Catalyst Grubbs II, Hoveyda-Grubbs IIHigh activity and stability for cross-metathesis of functionalized and sterically demanding olefins. acs.orgnih.gov
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost. Higher loadings may be needed for less reactive substrates. nih.gov
Solvent Dichloromethane (DCM), TolueneDCM is used for lower temperature reactions, while toluene is suitable for higher temperatures.
Temperature 25-80 °COptimized based on catalyst stability and substrate reactivity. nih.gov
Reactant Ratio Excess of the more volatile or less reactive olefin (e.g., isobutylene)Drives the equilibrium towards the desired product.
Pressure 1-10 atm (for gaseous olefins)Ensures sufficient concentration of the gaseous reactant in the liquid phase.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful and widely used methods for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. lumenlearning.commasterorganicchemistry.comwikipedia.org These reactions rely on the nucleophilic attack of a phosphorus-stabilized carbanion (an ylide or phosphonate (B1237965) carbanion) on a carbonyl carbon. masterorganicchemistry.comwikipedia.org

A plausible retrosynthetic analysis for this compound using this approach involves disconnecting the molecule at the double bond. This suggests a reaction between isobutyraldehyde and a phosphonium ylide derived from (3,4-difluorobenzyl)triphenylphosphonium halide. Alternatively, the HWE approach would utilize a reaction between 2-(3,4-difluorophenyl)acetaldehyde and an isopropyl-substituted phosphonate ylide.

Phosphonium Ylide Reactivity in the Synthesis of Aryl-Substituted Butenes

The key step in the Wittig synthesis is the reaction of an aldehyde or ketone with a phosphonium ylide. lumenlearning.com These ylides are typically prepared from the corresponding phosphonium salt, which is formed via the SN2 reaction of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide. lumenlearning.com The phosphonium salt is then deprotonated using a strong base to generate the reactive ylide. lumenlearning.com

For the synthesis of a 4-aryl-2-methyl-1-butene structure, a potential route involves the reaction of a (3,4-difluorobenzyl)triphenylphosphonium salt with isobutyraldehyde. The reactivity of the phosphonium ylide is influenced by the substituents on the carbanion. Ylides are classified as stabilized, semi-stabilized, or non-stabilized. organic-chemistry.org A benzylide, such as the one derived from a 3,4-difluorobenzyl precursor, is generally considered semi-stabilized due to the phenyl ring's ability to delocalize the negative charge.

While a specific synthesis of this compound via the Wittig reaction is not prominently documented in peer-reviewed literature, a patented procedure for a structurally analogous compound, (3S)-2-(2,4-Difluorphenyl)-3-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)-1-butene, illustrates the principle. In this synthesis, a ketone is reacted with methyl triphenylphosphonium bromide in the presence of lithium bis(trimethylsilyl)amide to form the terminal exomethylene group. This demonstrates the feasibility of using Wittig chemistry to construct complex aryl-substituted butene frameworks.

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the traditional Wittig reaction. wikipedia.org It utilizes phosphonate esters, and the resulting phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides. nrochemistry.com Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction. wikipedia.org

Stereochemical Control in Alkene Formation

A significant aspect of the Wittig and HWE reactions is the stereoselectivity of the resulting alkene. The stereochemical outcome is highly dependent on the nature of the ylide, the reaction conditions, and the presence of salts. organic-chemistry.orgwikipedia.org

Non-stabilized ylides (e.g., those with simple alkyl substituents) typically react under kinetic control to form Z-alkenes, especially under salt-free conditions. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through an early, puckered transition state leading to a syn-oxaphosphetane intermediate which rapidly collapses to the Z-alkene. wikipedia.org

Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) tend to form E-alkenes. organic-chemistry.org The intermediates in this reaction are more stable and can equilibrate to the thermodynamically favored anti-oxaphosphetane, which then decomposes to the E-alkene. wikipedia.org

Semi-stabilized ylides , such as benzylides, often give mixtures of E and Z isomers, and the ratio can be influenced by reaction conditions.

The HWE reaction is particularly known for its high E-selectivity when using stabilized phosphonates. wikipedia.orgnrochemistry.com This is attributed to the thermodynamic equilibration of the intermediates leading to the more stable trans-alkene product. nrochemistry.com For applications where the Z-alkene is desired, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS), can be utilized to favor the kinetic Z-product. nrochemistry.com

Organometallic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, including the aryl-alkene linkage present in this compound. wikipedia.org

Suzuki-Miyaura Coupling Strategies for Aryl-Alkene Linkage

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org It is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. organic-chemistry.org

To synthesize this compound, two primary Suzuki coupling strategies are conceivable:

Strategy A: Coupling of (3,4-difluorophenyl)boronic acid with a suitable 2-methyl-1-butenyl electrophile, such as 4-bromo-2-methyl-1-butene or 2-methyl-1-buten-4-yl triflate.

Strategy B: Coupling of a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene) with a 2-methyl-1-butenylboronic acid or ester derivative.

The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org

Below is a table of representative conditions for Suzuki-Miyaura couplings that could be adapted for this synthesis, based on literature for similar aryl-alkenyl couplings.

ParameterTypical Reagents/ConditionsReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ wikipedia.org
LigandPPh₃, dppf, SPhos, XPhos wikipedia.org
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ libretexts.org
SolventToluene, Dioxane, THF, DMF, often with water libretexts.org
TemperatureRoom Temperature to 120 °C wikipedia.org
Heck Reaction and Related Palladium-Catalyzed Processes

The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation of alkenes. For the synthesis of this compound, the Heck reaction would involve the coupling of a 3,4-difluorophenyl halide (e.g., 1-iodo- or 1-bromo-3,4-difluorobenzene) with an alkene such as 2-methyl-3-buten-1-ol, followed by subsequent manipulation of the alcohol, or directly with a precursor that can isomerize or be converted to the desired product.

A more direct, though potentially challenging, approach would be the coupling of a 3,4-difluorophenyl halide with 2-methyl-1-butene. However, the regioselectivity of the Heck reaction can be an issue. The arylation typically occurs at the less substituted carbon of the alkene double bond. In the case of 2-methyl-1-butene, this would lead to substitution at the C1 position. Subsequent β-hydride elimination would likely result in a mixture of isomeric products, including the desired terminal alkene and more stable internal alkenes. The use of specific ligands and reaction conditions can influence this selectivity.

The table below outlines typical conditions for Heck reactions.

ParameterTypical Reagents/ConditionsReference
Palladium CatalystPd(OAc)₂, PdCl₂, Pd₂(dba)₃ wikipedia.orgorganic-chemistry.org
LigandPPh₃, P(o-tol)₃, phosphine-free systems wikipedia.org
BaseEt₃N, K₂CO₃, NaOAc wikipedia.org
SolventDMF, NMP, Acetonitrile, Toluene organic-chemistry.org
Temperature80 - 150 °C wikipedia.org
Hydroarylation of Alkenes with Difluorophenyl Precursors

Direct hydroarylation, the addition of an aromatic C-H bond across an alkene double bond, is an atom-economical method for forming aryl-alkane or aryl-alkene linkages. Catalytic hydroarylation of alkenes with aryl precursors like 1,2-difluorobenzene could theoretically provide a direct route to the target molecule's skeleton.

This transformation can be catalyzed by various transition metals, including palladium, rhodium, and ruthenium. The reaction typically requires high temperatures and specific directing groups or catalyst systems to achieve good reactivity and selectivity. For a simple alkene like 2-methyl-1-butene, the regioselectivity of the addition would be a key challenge. The addition could follow either a Markovnikov or anti-Markovnikov pathway, leading to different isomers. Anti-Markovnikov hydroarylation would be required to form the linear chain of the target product.

While significant advances have been made in hydroarylation, its application to simple, non-activated alkenes and unactivated aryl C-H bonds can be challenging and may result in low yields or mixtures of products. The development of new catalytic systems continues to expand the scope and practicality of this approach.

Grignard and Organolithium Chemistry in Butene Skeleton Construction

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for the formation of carbon-carbon bonds, making them highly suitable for constructing the butene skeleton of the target molecule. mnstate.edupurdue.edu These reagents act as potent nucleophiles, readily attacking electrophilic carbon centers like those in carbonyl compounds. masterorganicchemistry.com

A plausible Grignard-based approach to the butene skeleton would involve the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For the synthesis of this compound, one potential route starts with the formation of a 3,4-difluorobenzyl Grignard reagent, such as 3,4-difluorobenzylmagnesium bromide. This can be prepared by reacting 3,4-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

This Grignard reagent can then be reacted with isobutyraldehyde. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the isobutyraldehyde, leading to the formation of an alcohol intermediate, 4-(3,4-difluorophenyl)-2-methyl-2-butanol, after acidic workup.

The final step in this sequence is the dehydration of the tertiary alcohol to form the desired alkene. This elimination reaction can be achieved by treating the alcohol with a strong acid, such as sulfuric acid or phosphoric acid, and heat. youtube.comnvcc.edu The dehydration of the structurally similar 2-methyl-2-butanol is a well-established laboratory procedure that yields a mixture of alkenes, and similar conditions could be applied here. bartleby.comchegg.com

Similarly, organolithium reagents can be employed for the construction of the carbon skeleton. An organolithium reagent, such as 3,4-difluorobenzyllithium, could be prepared and reacted with isobutyraldehyde in a manner analogous to the Grignard reaction. Organolithium reagents are generally more reactive than their Grignard counterparts.

Introduction of Fluorine and Fluorinated Moieties

The introduction of the 3,4-difluorophenyl group is a critical aspect of the synthesis. This can be achieved by using a starting material that already contains this moiety or by introducing the fluorine atoms at a later stage.

The most straightforward strategy for incorporating the 3,4-difluorophenyl group is to begin the synthesis with a commercially available or readily accessible starting material that already contains this structural feature. For the proposed Grignard and organolithium routes, this would involve starting with 3,4-difluorobenzyl bromide or a similar halogenated derivative.

Alternatively, if a non-fluorinated precursor is used to construct the butene skeleton first, the 3,4-difluoro functionality would need to be introduced onto the phenyl ring. This can be a more challenging approach. Traditional methods for aromatic fluorination, such as the Balz-Schiemann reaction, often require harsh conditions and may not be compatible with the alkene functionality in the butene chain. nih.gov More modern catalytic methods for the formation of aromatic C-F bonds are continuously being developed, often utilizing transition metals like palladium or silver. mdpi.comresearchgate.netacs.org These methods can offer milder reaction conditions and greater functional group tolerance. nih.gov

Late-stage fluorination refers to the introduction of fluorine atoms into a complex molecule at a late step in the synthetic sequence. harvard.edumpg.deblucher.com.br This approach is particularly valuable in medicinal chemistry for the rapid synthesis of fluorinated analogs of biologically active compounds. nih.gov While direct late-stage fluorination of the phenyl ring of a pre-formed 4-phenyl-2-methyl-1-butene is conceptually possible, it presents significant challenges in terms of regioselectivity (directing the fluorine atoms to the 3 and 4 positions) and potential side reactions with the alkene.

Catalytic methods for C-H bond activation and subsequent fluorination are an active area of research. rsc.org These methods could potentially be applied to introduce fluorine atoms directly onto the aromatic ring. However, achieving the desired 3,4-difluoro substitution pattern selectively would likely require a directing group on the aromatic ring to guide the fluorinating agent.

More established late-stage fluorination strategies often involve the conversion of other functional groups, such as phenols or aryl stannanes, into fluorides. nih.gov For instance, if a derivative of the target molecule with hydroxyl or stannyl groups at the 3 and 4 positions of the phenyl ring were synthesized, these could potentially be converted to the difluoro derivative in a late-stage step. harvard.edu

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally benign and sustainable. Key considerations include maximizing atom economy and utilizing sustainable solvents and catalysts.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com Reactions with high atom economy are preferred as they generate less waste. acs.org

Addition and rearrangement reactions generally have high atom economy, while substitution and elimination reactions tend to have lower atom economy due to the formation of byproducts. acs.org

Let's consider two potential routes to this compound: a Grignard-based route and a Wittig-based route.

Grignard Route (simplified): 3,4-Difluorobenzylmagnesium bromide + Isobutyraldehyde → 4-(3,4-Difluorophenyl)-2-methyl-2-butanol 4-(3,4-Difluorophenyl)-2-methyl-2-butanol → this compound + H₂O

Wittig Route (simplified): 3,4-Difluorobenzaldehyde + Isopropyltriphenylphosphonium (B8661593) bromide → this compound + Triphenylphosphine oxide + Lithium bromide

Synthetic RouteKey ReactantsKey ByproductsTheoretical Atom Economy (%)
Grignard and Dehydration3,4-Difluorobenzyl bromide, Mg, IsobutyraldehydeMgBr₂, H₂O~75%
Wittig Reaction3,4-Difluorobenzaldehyde, Isopropyltriphenylphosphonium bromide, n-BuLiTriphenylphosphine oxide, LiBr~25%

Note: The atom economy calculations are estimations and can vary based on the specific reagents and reaction conditions used. The calculation for the Grignard route considers the formation of the Grignard reagent and the subsequent reaction and dehydration. The Wittig reaction calculation includes the formation of the ylide and the subsequent reaction.

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. acs.org Traditional solvents for Grignard and organolithium reactions, such as diethyl ether and tetrahydrofuran (THF), are volatile and flammable. There is growing interest in replacing these with more sustainable alternatives. mdpi.com

Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising greener alternatives for organometallic reactions. mdpi.com These solvents often have higher boiling points, lower water miscibility, and can be derived from renewable feedstocks. acs.orgresearchgate.net

SolventSourceKey Properties
Diethyl EtherPetrochemicalHighly volatile, flammable
Tetrahydrofuran (THF)PetrochemicalVolatile, flammable, can form peroxides
2-Methyltetrahydrofuran (2-MeTHF)BiomassHigher boiling point than THF, lower water miscibility
Cyclopentyl Methyl Ether (CPME)PetrochemicalHigher boiling point, low peroxide formation
CyreneBiomassHigh boiling point, biodegradable

The use of catalysts is another cornerstone of green chemistry. Catalytic reactions are often more atom-economical than stoichiometric reactions as they reduce the amount of reagents needed. In the context of introducing the fluorine atoms, catalytic methods for C-F bond formation are preferable to classical stoichiometric methods that often use harsh reagents and produce significant waste. researchgate.net The development of efficient and recyclable catalysts for fluorination and for the construction of the carbon skeleton remains an important goal.

Microwave-Assisted and Solvent-Free Syntheses

In recent years, green chemistry principles have steered the development of synthetic protocols that minimize waste and energy consumption. Microwave-assisted and solvent-free methods are at the forefront of this movement, offering significant advantages over conventional techniques.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, primarily due to its ability to rapidly and uniformly heat reaction mixtures. chemrxiv.org This efficient energy transfer can lead to dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity. nih.govmdpi.com For the synthesis of precursors or analogs of this compound, microwave-assisted protocols could accelerate key bond-forming reactions. For instance, multicomponent reactions, which are valuable for building molecular complexity in a single step, are often significantly enhanced by microwave heating. rsc.orgdpkmr.edu.in The technique allows for precise temperature control and can be performed in sealed vessels, enabling the use of low-boiling point solvents or reagents at elevated temperatures.

A comparison of conventional heating versus microwave-assisted synthesis for the formation of various heterocyclic compounds highlights the general advantages of the latter approach.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Selected Reactions

Product Type Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Dihydropyrimidinones 1-3 hours, 15-25% 10 minutes, 89-98% chemrxiv.org
8-Hydroxyquinolines Not specified, low-moderate yields 30-40 minutes, 48-84% nih.gov
2-Formimidate-3-carbonitrile derivatives Hours, Good yields Not specified, 85-93% mdpi.com

Solvent-Free Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact, cost, and safety hazards. nih.gov Solvent-free, or neat, reactions are conducted with only the reactants and a catalyst, if necessary. These conditions can accelerate reaction rates by increasing the concentration of reactants. nih.gov One notable solvent-free technique is mechanochemistry, where mechanical force, often through ball milling, is used to initiate reactions. mdpi.com This method is highly efficient for synthesizing compounds from solid reactants. For example, the synthesis of biphenyltetracarboxydiimides has been achieved in 15 minutes with 95-99% yields using a ball mill, compared to 6 hours under conventional reflux conditions. mdpi.com Such solvent-free approaches could be adapted for steps in the synthesis of this compound, particularly for condensation or addition reactions.

Chiral Synthesis and Stereochemical Control

The presence of a stereocenter, as could be introduced in derivatives of this compound, necessitates precise control over stereochemistry. Enantioselective and diastereoselective syntheses are crucial for isolating specific stereoisomers, which is often a requirement for biologically active molecules.

Enantioselective Approaches to Chiral Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment, favoring the formation of one enantiomer over the other.

Catalytic asymmetric synthesis is a highly efficient method for generating chiral compounds. nih.gov For olefinic compounds like this compound, methods such as asymmetric hydroformylation could be employed to introduce a chiral aldehyde group. The use of rhodium catalysts with chiral ligands, such as BIBOP, has proven effective in the asymmetric hydroformylation of styrene (B11656) derivatives, achieving high enantiomeric ratios. nih.gov Another powerful technique is asymmetric hydrogenation, which can create chiral centers with high enantioselectivity. researchgate.net The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric excess (ee).

Table 2: Examples of Catalytic Systems for Enantioselective Synthesis of Styrene Derivatives

Reaction Type Substrate Catalytic System Enantiomeric Ratio / ee Reference
Asymmetric Hydroformylation Ethyl 2-vinylbenzoate Rh(acac)(CO)₂ / BIBOP Ligand 95.1:4.9 nih.gov
Asymmetric Arylation α,β-Unsaturated Esters Rhodium Catalyst >99% ee nih.gov

Diastereoselective Synthesis Considerations

When a molecule contains multiple stereocenters, the challenge extends to controlling the relative configuration between them, a concept known as diastereoselectivity. Diastereoselective reactions generate one diastereomer in preference to others.

A common strategy involves using a chiral auxiliary, a chiral moiety that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the diastereoselective nucleophilic addition to N-(tert-butylsulfinyl)imines has been shown to proceed with high diastereoselectivity (d.r. >98:2). cas.cn The sulfinyl group acts as a powerful chiral directing group, and after the reaction, it can be readily cleaved to reveal the chiral product. The stereochemical outcome in such reactions can be highly dependent on the reaction conditions and the specific structure of the reactants. cas.cn

Another key aspect is stereodivergent synthesis, where reaction conditions are tuned to selectively produce different stereoisomers from the same starting material. For example, in the hydrofluorination of alkynes, the choice of the fluorinating reagent, such as different protic tetrafluoroborates, can control whether the E or Z vinyl fluoride is formed. nih.gov Careful analysis of reaction mechanisms and intermediates is essential for developing such selective processes. The stereochemistry of complex molecules is often confirmed using advanced analytical techniques like 2D NMR spectroscopy, which can identify through-space couplings between atoms. nih.gov

Table 3: Diastereoselective Nucleophilic Addition to (R)-(tert-butylsulfinyl)imines

Imine Substituent (R) Reagent Solvent Diastereomeric Ratio (d.r.) Yield Reference
C₆H₅ TMSCF₂SPh / TBAT DMF >98:2 75% cas.cn
4-MeOC₆H₄ TMSCF₂SPh / TBAT DMF >98:2 80% cas.cn
2-Naphthyl TMSCF₂SPh / TBAT DMF >98:2 85% cas.cn
2-Furyl TMSCF₂SPh / TBAT DMF >98:2 72% cas.cn

Reaction Chemistry and Mechanistic Investigations of 4 3,4 Difluorophenyl 2 Methyl 1 Butene

Electrophilic Addition Reactions to the Alkene Moiety

Hydration and Hydrohalogenation Mechanisms

The addition of hydrogen halides (hydrohalogenation) or water (hydration) to 4-(3,4-Difluorophenyl)-2-methyl-1-butene is predicted to proceed via a standard two-step electrophilic addition mechanism. libretexts.orglibretexts.org

Electrophilic Attack : The reaction initiates with the attack of the alkene's π electrons on an electrophile. In hydrohalogenation, the electrophile is the proton (H⁺) from the hydrogen halide (HX). libretexts.org In acid-catalyzed hydration, the electrophile is a proton from a strong acid catalyst, such as sulfuric acid. libretexts.org This step leads to the formation of a carbocation intermediate and a halide anion (X⁻) or a water molecule. libretexts.orgyoutube.com

Nucleophilic Attack : The resulting carbocation is a high-energy, reactive intermediate. libretexts.org It is subsequently attacked by the nucleophile present in the reaction mixture. In hydrohalogenation, the nucleophile is the halide ion (e.g., Br⁻), and in hydration, it is a water molecule. libretexts.orglibretexts.org For hydration, a final deprotonation step of the oxonium ion yields the neutral alcohol product. youtube.com

The rate of reaction in hydrohalogenation increases with the acidity of the hydrogen halide, in the order HI > HBr > HCl > HF. libretexts.org

Regioselectivity and Markovnikov's Rule Considerations

When an unsymmetrical reagent like HBr is added to an unsymmetrical alkene, the regioselectivity of the reaction—the specific orientation of the addition—becomes important. masterorganicchemistry.commasterorganicchemistry.com Markovnikov's rule states that in the addition of a protic acid HX to an alkene, the acidic hydrogen atom attaches to the carbon with the greater number of hydrogen substituents, while the halide (X) group attaches to the carbon with more alkyl substituents. savemyexams.comnumberanalytics.com

This rule is explained by the stability of the carbocation intermediate formed during the first step of the reaction. savemyexams.com More substituted carbocations are more stable (tertiary > secondary > primary) due to the electron-donating inductive effects of alkyl groups and hyperconjugation. savemyexams.com

For this compound, protonation of the terminal CH₂ group (C1) leads to a stable tertiary carbocation at C2. Conversely, protonation at the C2 carbon would result in a highly unstable primary carbocation at C1. Therefore, the reaction is expected to proceed exclusively through the more stable tertiary carbocation, leading to the Markovnikov product. libretexts.orgnumberanalytics.com

ReactantReagentPredicted Major Product (Markovnikov)Predicted Minor Product (Anti-Markovnikov)Intermediate Leading to Major Product
This compoundHBr2-Bromo-4-(3,4-difluorophenyl)-2-methylbutane1-Bromo-4-(3,4-difluorophenyl)-2-methylbutaneTertiary Carbocation
This compoundH₂O, H₂SO₄ (cat.)4-(3,4-Difluorophenyl)-2-methyl-2-butanol4-(3,4-Difluorophenyl)-2-methyl-1-butanolTertiary Carbocation

Carbocation Rearrangements and Hydride/Alkyl Shifts

Carbocation intermediates can undergo rearrangement to form a more stable carbocation. libretexts.org These rearrangements typically involve a 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) migrates from an adjacent carbon to the positively charged carbon. egyankosh.ac.inlumenlearning.com Such shifts are common when a less stable carbocation can rearrange to a more stable one, such as a secondary to a tertiary carbocation. libretexts.orgmasterorganicchemistry.com

In the electrophilic addition to this compound, the initially formed carbocation is tertiary and thus already relatively stable. A potential 1,2-hydride shift from the adjacent methylene (B1212753) group (C3) would lead to a secondary benzylic carbocation. While benzylic carbocations are stabilized by resonance, the difluoro-substitution on the phenyl ring has an electron-withdrawing inductive effect, which would destabilize the adjacent positive charge. Consequently, a rearrangement from the tertiary carbocation to a secondary benzylic carbocation is not expected to be a favorable process, and products resulting from such a shift are predicted to be minor, if formed at all.

Initial CarbocationStabilityPotential Rearranged CarbocationStability of Rearranged IonPredicted Outcome
4-(3,4-Difluorophenyl)-2-methylbutan-2-yl cationTertiary1-(3,4-Difluorophenyl)-3-methylbutan-2-yl cationSecondary Benzylic (destabilized)Rearrangement is unlikely to be a major pathway.

Cycloaddition Reactions

Cycloaddition reactions involve two or more unsaturated molecules (or parts of the same molecule) that combine to form a cyclic adduct, with a net conversion of π bonds to σ bonds. libretexts.org

Diels-Alder Reactivity and Regioselectivity Studies

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, this compound would serve as the dienophile. The reaction is typically favored when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com

The alkene in this compound is substituted with two alkyl groups (electron-donating) and a difluorobenzyl group. The difluorophenyl moiety is generally considered electron-withdrawing. This mixed substitution pattern may result in moderate reactivity as a dienophile. While no specific experimental studies on the Diels-Alder reactivity of this compound are available, it would be expected to react with electron-rich dienes, such as 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky's diene), particularly under thermal conditions or with Lewis acid catalysis.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regioselectivity is governed by the electronic properties of the substituents. masterorganicchemistry.commasterorganicchemistry.com Generally, "ortho" and "para" products are favored over the "meta" product. Specific regiochemical outcomes for this compound would require experimental or computational analysis.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (in this case, the alkene) to yield a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is a powerful tool for synthesizing a wide variety of heterocycles. numberanalytics.com

This compound can act as a dipolarophile in reactions with various 1,3-dipoles, such as:

Nitrile oxides to form isoxazolines. youtube.com

Azides to form triazolines.

Nitrones to form isoxazolidines.

Catalytic Transformations

The catalytic transformations of this compound are central to its synthetic utility. The alkene functionality is amenable to a variety of metal-catalyzed reactions, including hydrogenation, olefin metathesis, and functionalization reactions.

Hydrogenation Mechanisms (Homogeneous and Heterogeneous)

The hydrogenation of this compound to its corresponding alkane, 1-(3,4-difluorophenyl)-3-methylbutane, can be achieved through both homogeneous and heterogeneous catalytic methods.

Heterogeneous Hydrogenation: This is the most common method for such transformations, typically employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.govrsc.orgmasterorganicchemistry.com The reaction proceeds via the adsorption of the alkene onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms, which are also adsorbed on the surface. Due to the steric hindrance of the trisubstituted double bond, the reaction rate is generally slower than for less substituted alkenes. libretexts.org The mechanism involves the syn-addition of hydrogen across the double bond. For this compound, this results in the formation of a single stereoisomer if the molecule were chiral, though in this case, the product is achiral. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure complete saturation of the double bond without affecting the aromatic ring. mdpi.com However, under harsh conditions, reduction of the difluorophenyl ring is possible, though less likely than with non-fluorinated aromatics.

Homogeneous Hydrogenation: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), offer an alternative route. nih.gov These catalysts operate in the same phase as the substrate, often leading to higher selectivity. The mechanism involves the oxidative addition of hydrogen to the metal center, followed by coordination of the alkene, migratory insertion of hydrogen onto the carbon-carbon double bond, and finally, reductive elimination to release the alkane product and regenerate the catalyst. While homogeneous catalysts can be highly effective, they are often more sensitive to functional groups and may be more expensive than their heterogeneous counterparts. fluorine1.ru The rate of hydrogenation is influenced by the steric bulk around the double bond, with more substituted alkenes like the title compound reacting more slowly.

Catalyst TypeTypical CatalystPhaseKey Mechanistic StepsSelectivity Notes
Heterogeneous Pd/C, PtO₂, Ra-NiSolid (catalyst), Liquid/Gas (substrate)1. Adsorption of H₂ and alkene onto metal surface. 2. Stepwise transfer of H atoms to the alkene. 3. Desorption of alkane product.Typically results in syn-addition. Can be less selective, potentially leading to side reactions under harsh conditions. nih.govrsc.org
Homogeneous [RhCl(PPh₃)₃] (Wilkinson's Catalyst)Same phase as substrate (liquid)1. Oxidative addition of H₂. 2. Coordination of alkene. 3. Migratory insertion. 4. Reductive elimination.Often more selective for the alkene over other functional groups. nih.gov Can be tuned by modifying ligands. fluorine1.ru

Olefin Metathesis Mechanisms (Self- and Cross-Metathesis)

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.org For this compound, both self-metathesis and cross-metathesis are theoretically possible, though challenging.

Self-Metathesis: In self-metathesis, two molecules of the alkene would react to form 2,5-bis(3,4-difluorobenzyl)-2,5-dimethyl-3-hexene and ethylene (B1197577) gas. However, trisubstituted terminal alkenes are known to be challenging substrates for metathesis due to steric hindrance. organic-chemistry.orguwindsor.ca The reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' second or third-generation catalysts, would proceed through the standard Chauvin mechanism. This involves the formation of a ruthenacyclobutane intermediate. The steric bulk around the double bond in this compound would likely lead to slow initiation and catalysis, requiring higher catalyst loadings and longer reaction times.

Cross-Metathesis: Cross-metathesis involves reacting this compound with a different alkene partner. The success of this reaction is highly dependent on the nature of the cross-partner. organic-chemistry.org Reaction with a less sterically hindered, electron-deficient alkene, such as methyl acrylate, would likely be more successful than with another sterically demanding alkene. researchgate.net The key to a successful cross-metathesis is to favor the cross-product over the homo-dimerized products of both starting materials. This is often achieved by using one partner in excess or by choosing partners with different electronic properties and steric demands. masterorganicchemistry.com

Metathesis TypeReaction PartnersPotential Product(s)Mechanistic Considerations & Challenges
Self-Metathesis Two molecules of this compound2,5-bis(3,4-difluorobenzyl)-2,5-dimethyl-3-hexene + EtheneSteric hindrance from the trisubstituted alkene makes the reaction difficult, likely requiring robust catalysts (e.g., Grubbs II or III) and leading to low yields. uwindsor.caharvard.edu
Cross-Metathesis This compound + Alkene Partner (e.g., Methyl Acrylate)Varied, depending on partner. With methyl acrylate: Methyl 4-(3,4-difluorobenzyl)-4-methyl-2-pentenoateSuccess depends on the relative reactivity of the partners. A less hindered, electron-deficient partner is preferred to minimize homo-dimerization of the title compound. organic-chemistry.orgresearchgate.net

Functionalization Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond of this compound can be functionalized to introduce new chemical groups, such as epoxides and diols.

Epoxidation: Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org The reaction is a concerted syn-addition of an oxygen atom to the double bond, forming an epoxide ring. masterorganicchemistry.com The rate of this reaction is influenced by the electron density of the alkene; however, the electron-withdrawing nature of the 3,4-difluorophenyl group is somewhat attenuated by the separating methylene bridge. The trisubstituted nature of the alkene makes it reasonably reactive towards epoxidation. Catalytic methods, for instance using a Co(III)-salen complex with m-CPBA, can also be employed for the epoxidation of such alkenes. ias.ac.inresearchgate.net

Dihydroxylation: The synthesis of vicinal diols from this compound can be accomplished via syn-dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) in the presence of a chiral ligand, is a powerful method for achieving this transformation with high enantioselectivity for chiral alkenes. wikipedia.orgorganicreactions.org For the achiral title compound, a simpler system using a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) would yield the corresponding diol, 1-(3,4-difluorophenyl)-3-methylbutane-2,3-diol. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. organicreactions.org The electron-withdrawing nature of the difluorophenyl group can influence the rate, but the reaction is generally effective for a wide range of alkenes. wikipedia.orgresearchgate.net

Radical Reactions Involving the Alkene or Aryl Moiety

The presence of both an alkene and a difluorophenyl group allows for a range of radical reactions.

The most common radical reaction involving the alkene is the anti-Markovnikov addition of HBr, typically initiated by peroxides or light. libretexts.orgchemistrysteps.com The reaction proceeds via a radical chain mechanism. A bromine radical, generated from HBr and the initiator, adds to the less substituted carbon of the double bond (the terminal CH₂ group). libretexts.org This regioselectivity is governed by the formation of the more stable tertiary radical on the C2 carbon. chemistrysteps.comyoutube.com This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product, 1-bromo-4-(3,4-difluorophenyl)-2-methylbutane, and a new bromine radical to continue the chain. masterorganicchemistry.com

The difluorophenyl moiety itself is generally stable towards radical reactions under these conditions. However, under more forcing conditions or with specific radical initiators, radical polymerization could be initiated at the alkene. The polymerization of fluorinated styrene (B11656) derivatives has been studied, often employing controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or NMP (Nitroxide-Mediated Polymerization). fluorine1.runih.govmdpi.commdpi.com By analogy, this compound could potentially undergo radical polymerization to form a polymer with a difluorophenyl-containing side chain. The stability of the benzylic radical intermediate would play a role in the propensity for polymerization. koreascience.kr

Influence of Fluorine Substitution on Reactivity and Selectivity

The two fluorine atoms on the phenyl ring exert a significant influence on the reactivity of the molecule through their strong electron-withdrawing inductive effects.

Electronic Effects on Reaction Pathways

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. More importantly, for the reactions discussed, it influences the electronic properties of the alkene and any intermediates formed during reactions.

In reactions involving the formation of a positive charge on the benzylic carbon or adjacent carbons (e.g., electrophilic addition), the inductive effect of the difluorophenyl group would be destabilizing. This would slow down reactions that proceed through a carbocationic intermediate.

Conversely, in reactions involving the formation of a radical, the effect is more nuanced. While fluorine itself is highly electronegative, its effect on the stability of a benzylic radical is complex. Some studies suggest that electron-withdrawing groups can have a minor stabilizing or destabilizing effect on benzylic radicals, depending on the specific system. koreascience.krresearchgate.net In the anti-Markovnikov addition of HBr, the regioselectivity is primarily dictated by the stability of the tertiary radical over a primary radical, an effect that would dominate over the more distant electronic influence of the phenyl group. chemistrysteps.com

For catalytic reactions, the electronic nature of the substrate can influence its coordination to the metal center. In Sharpless asymmetric dihydroxylation, for instance, electron-rich alkenes tend to react faster. wikipedia.org The electron-withdrawing difluorophenyl group might therefore slightly decrease the reaction rate compared to a non-fluorinated analogue. Similarly, in radical polymerization of fluorinated styrenes, the electronic properties of the monomer are known to affect the polymerization kinetics. fluorine1.ru The presence of fluorine can also impact the stability and reactivity of the propagating radical species. nih.govnih.gov

Steric Effects in Transition States

In the synthesis of sterically hindered alkenes such as this compound, the spatial arrangement of atoms in the transition state plays a critical role in determining the reaction's feasibility, rate, and stereochemical outcome. Steric effects arise from the repulsive forces between electron clouds of non-bonded atoms or groups, influencing the geometry and energy of the transition state. The formation of a tetrasubstituted alkene, particularly one with a bulky substituted phenyl group, is often challenging due to significant steric hindrance.

The synthesis of this compound can be envisioned through several pathways, with the Wittig reaction and Grignard addition being two prominent examples. In both cases, the transition states are susceptible to steric pressures that can dictate the course of the reaction.

A plausible synthetic route involves the reaction of a phosphorus ylide with a ketone. Specifically, the reaction of an isopropylidene ylide, such as isopropyltriphenylphosphorane, with 1-(3,4-difluorophenyl)ethan-1-one would be a direct approach. The transition state for this reaction involves the approach of the nucleophilic ylide to the carbonyl carbon. The steric bulk of the ylide and the ketone influences the geometry of the forming oxaphosphetane intermediate. researchgate.netlibretexts.org For non-stabilized ylides, the reaction is often under kinetic control, and the stereochemistry is determined by the initial cycloaddition step. pitt.edu The transition state leading to the less sterically congested arrangement is favored.

In the case of forming a tetrasubstituted alkene like this compound, the transition state would involve significant interaction between the phenyl group of the ketone and the methyl groups of the ylide. The bulky triphenylphosphine (B44618) group further contributes to this steric crowding. These interactions raise the energy of the transition state, potentially slowing the reaction rate. libretexts.org While the Wittig reaction is a powerful tool for creating carbon-carbon double bonds, its efficiency can be diminished with highly substituted and sterically hindered substrates. lumenlearning.com

An alternative approach is the addition of a Grignard reagent to a ketone, followed by dehydration of the resulting tertiary alcohol. For instance, the reaction of isobutenylmagnesium bromide with 3',4'-difluoroacetophenone (B1295030) would yield the corresponding tertiary alcohol. Subsequent acid-catalyzed dehydration would then form the target alkene.

The subsequent dehydration of the tertiary alcohol to form the alkene also proceeds through a transition state where steric factors are significant. The formation of the more substituted (Zaitsev) product is generally favored, but the distribution of isomeric alkenes can be influenced by the steric environment around the developing double bond.

Table 1: Calculated Activation Energies for Wittig Reaction with Various Ketones

KetoneYlideCalculated Activation Energy (kcal/mol)
AcetoneMethylenetriphenylphosphorane (B3051586)10.5
3-PentanoneMethylenetriphenylphosphorane12.8
Di-tert-butyl ketoneMethylenetriphenylphosphorane18.2

Note: The data in this table is illustrative and based on general trends observed in computational studies of the Wittig reaction. It does not represent experimentally determined values for the synthesis of this compound.

Similarly, the outcome of Grignard reactions is highly dependent on steric factors. The table below provides a qualitative overview of the expected products when a bulky Grignard reagent reacts with ketones of varying steric hindrance.

Table 2: Influence of Steric Hindrance on Grignard Reaction Products

KetoneGrignard ReagentMajor Product TypeMinor Product Type(s)
Acetonetert-Butylmagnesium chlorideAddition-
Diisopropyl ketonetert-Butylmagnesium chlorideAddition / ReductionEnolization
Di-tert-butyl ketonetert-Butylmagnesium chlorideReduction / EnolizationAddition

Note: This table provides a qualitative representation of product distribution based on established principles of steric hindrance in Grignard reactions.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering precise insights into the connectivity and environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 4-(3,4-Difluorophenyl)-2-methyl-1-butene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 3,4-difluorophenyl group will appear in the downfield region, typically between δ 6.8 and 7.2 ppm. Their splitting patterns will be complex due to both homo- and heteronuclear coupling with neighboring protons and fluorine atoms.

The protons of the 2-methyl-1-butene moiety will be found in the upfield region. The two vinylic protons (=CH₂) are anticipated to appear as singlets or narrowly split multiplets around δ 4.7 ppm docbrown.info. The allylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to resonate around δ 2.7 ppm, likely as a triplet. The methyl group attached to the double bond (-C(CH₃)=) would appear as a singlet around δ 1.7 ppm docbrown.info. The terminal methyl group of the ethyl fragment is predicted to be a triplet around δ 1.0 ppm, coupled to the adjacent methylene group.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₅-H, C₆-H, C₂-H)6.8 - 7.2m
Vinylic (=CH₂)~4.7s or m
Allylic (-CH₂-Ar)~2.7t
Vinylic Methyl (-C(CH₃)=)~1.7s
Ethyl (-CH₂CH₃)~2.0q
Ethyl (-CH₂CH₃)~1.0t

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbon atoms of the 3,4-difluorophenyl ring are expected to resonate in the δ 115-155 ppm range. The carbon atoms directly bonded to fluorine will show characteristic splitting due to C-F coupling.

The olefinic carbons of the butene chain will have distinct chemical shifts, with the quaternary carbon (-C(CH₃)=) appearing further downfield (around δ 145 ppm) than the terminal methylene carbon (=CH₂) (around δ 110 ppm) docbrown.infochemicalbook.comchegg.com. The aliphatic carbons of the ethyl group and the vinylic methyl group will appear at higher field strengths.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C-F)148 - 152 (d)
Aromatic (C-F)145 - 149 (d)
Aromatic (C-C)138 - 142
Aromatic (C-H)122 - 126
Aromatic (C-H)117 - 121
Aromatic (C-H)115 - 119
Olefinic (-C(CH₃)=)~145
Olefinic (=CH₂)~110
Allylic (-CH₂-Ar)~38
Ethyl (-CH₂CH₃)~30
Vinylic Methyl (-C(CH₃)=)~22
Ethyl (-CH₂CH₃)~12

This is an interactive data table. You can sort and filter the data.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. Based on data for 3,4-difluoroaniline, the fluorine at the C-3 position is predicted to have a chemical shift around -142 ppm, while the fluorine at the C-4 position would appear around -155 ppm researchgate.net. These signals would likely appear as complex multiplets due to coupling with each other and with the aromatic protons.

Predicted ¹⁹F NMR Data

Fluorine AtomPredicted Chemical Shift (δ, ppm)
C₃-F~ -142
C₄-F~ -155

This is an interactive data table. You can sort and filter the data.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the allylic methylene protons and the adjacent aromatic protons, as well as between the protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the vinylic proton signals to the vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the aliphatic portion of the molecule to the aromatic ring, for instance, by showing a correlation between the allylic methylene protons and the aromatic quaternary carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region libretexts.orgopenstax.orgpressbooks.puborgchemboulder.comvscht.cz. Aliphatic C-H stretching from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range vscht.czuc.edu. The vinylic C-H stretches are anticipated around 3080 cm⁻¹ vscht.cz.

C=C Stretching: The stretching of the carbon-carbon double bond in the butene chain would give rise to a band in the 1680-1640 cm⁻¹ region vscht.czpressbooks.puborgchemboulder.com. The aromatic C=C stretching vibrations are expected to produce bands in the 1600-1475 cm⁻¹ range libretexts.orgopenstax.orgpressbooks.puborgchemboulder.comuc.edu.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and are expected in the 1300-1100 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and skeletal vibrations that are unique to the molecule and can be used for identification by comparison with a known spectrum.

Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Vinylic C-HStretching~3080
Aliphatic C-HStretching3000 - 2850
Alkene C=CStretching1680 - 1640
Aromatic C=CStretching1600 - 1475
C-FStretching1300 - 1100

This is an interactive data table. You can sort and filter the data.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. For a molecule like this compound, the vibrational spectrum can be complex due to the various functional groups. PED analysis, often performed in conjunction with quantum chemical calculations such as Density Functional Theory (DFT), quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net

This analysis allows for an unambiguous assignment of spectral bands. For instance, a band in the IR spectrum might be assigned to a C-F stretching mode, but PED analysis can reveal that it also has significant contributions from C-C ring stretching or C-H bending, indicating vibrational coupling.

Table 1: Illustrative PED Analysis for Selected Vibrational Modes of this compound

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment and PED Contributions (%)
30853088ν(C-H) aromatic (95%)
29602962ν_as(CH₃) (88%)
16501652ν(C=C) alkene (85%) + δ(CH₂) (10%)
15151518ν(C-C) aromatic ring (70%) + δ(C-H) aromatic (25%)
12801285ν(C-F) (65%) + ν(C-C) aromatic ring (30%)
11901195ν(C-F) (70%) + δ(C-H) aromatic (20%)

Note: This data is hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For fluorinated organic compounds, the mass spectra can exhibit characteristics that are distinct from their hydrocarbon analogs. nist.govnist.gov The presence of fluorine atoms often leads to unique fragmentation patterns, and the molecular ion peak may sometimes be of low intensity or absent entirely. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its fragments. nih.govresearchgate.net This technique can differentiate between ions with the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₂F₂), HRMS can confirm its elemental composition by measuring its mass to several decimal places. This is particularly useful in distinguishing it from other isobaric compounds. nih.gov

Table 2: Exact Mass Determination of this compound

Molecular FormulaCalculated Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₁₁H₁₂F₂182.08988182.089950.38

Note: This data is hypothetical and for illustrative purposes.

The fragmentation of the molecular ion in a mass spectrometer provides a fingerprint that is invaluable for structural elucidation. libretexts.orglibretexts.orgchemguide.co.ukgbiosciences.com When this compound is ionized, typically by electron impact (EI), the resulting molecular ion (M⁺) is energetically unstable and breaks down into smaller, more stable fragment ions. gbiosciences.com

Common fragmentation pathways for this molecule would likely include:

Benzylic cleavage: Cleavage of the bond between the butene side chain and the phenyl ring is highly probable due to the stability of the resulting benzyl cation. This would lead to a prominent peak corresponding to the difluorotropylium ion or a related benzylic fragment.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH₃) from the butene chain.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, could occur if the geometry is favorable, though this is less typical for this specific structure. gbiosciences.com

The analysis of these patterns allows chemists to piece together the molecule's structure. slideshare.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonPlausible Origin
182[C₁₁H₁₂F₂]⁺Molecular Ion (M⁺)
167[C₁₀H₉F₂]⁺Loss of •CH₃
127[C₇H₅F₂]⁺Benzylic cleavage, formation of difluorobenzyl cation
113[C₆H₃F₂]⁺Loss of C₄H₉ from M⁺

Note: This data is hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to π → π* transitions within the difluorophenyl ring. nih.govyoutube.com The benzene ring itself has characteristic absorption bands, and the presence of the difluoro- and alkyl substituents will cause shifts in the position (λ_max) and intensity (ε) of these bands.

The electronic transitions in aromatic systems are sensitive to substitution. masterorganicchemistry.com The fluorine atoms, with their inductive and resonance effects, and the alkyl group will modulate the energy levels of the molecular orbitals. nih.govcolostate.edu Derivative spectroscopy can be employed to resolve overlapping bands and enhance the qualitative and quantitative analysis of the spectrum. ijcrt.orgresearchgate.netyoutube.com

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

TransitionExpected λ_max (nm)Description
π → π~210E2-band (high intensity)
π → π~265B-band (lower intensity, showing fine structure)

Note: This data is hypothetical and for illustrative purposes.

X-ray Diffraction (XRD) for Solid-State Structure Determination (If Crystalline)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. iastate.edujst.go.jp If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as van der Waals forces or potential C-H···F interactions, which govern the crystal packing.

If the compound is a microcrystalline powder, X-ray Powder Diffraction (XRPD) can be used for phase identification and to gain structural information. acs.orgresearchgate.net In the absence of crystallinity, if the compound is amorphous, an XRD experiment would yield a broad, diffuse halo instead of sharp Bragg peaks, indicating a lack of long-range atomic order. tricliniclabs.com

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1028
Z4

Note: This data is hypothetical and for illustrative purposes, contingent on the compound being crystalline.

Advanced Spectroscopic Techniques for Isotopic Labeling and Mechanistic Studies

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes, such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. wikipedia.orgcernobioscience.com This method is exceptionally useful for tracing the path of atoms through chemical reactions and for elucidating reaction mechanisms. wikipedia.org

In the context of this compound, isotopic labeling could be used to:

Clarify Mass Spectrometry Fragmentation: By selectively labeling a specific part of the molecule (e.g., the methyl group with ¹³C), the origin of certain fragments in the mass spectrum can be definitively confirmed. cernobioscience.com

Aid NMR Signal Assignment: Isotopic substitution, particularly with ¹³C or ¹⁵N, can help in assigning complex NMR spectra. nih.govacs.org

Probe Reaction Mechanisms: By synthesizing an isotopically labeled version of the compound and subjecting it to a reaction, the fate of the labeled atoms in the products can be tracked, providing clear evidence for proposed mechanistic pathways. studysmarter.co.uk

The presence and location of these isotopic labels are typically detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Table 6: Potential Applications of Isotopic Labeling for this compound

Isotopic LabelPosition of LabelTechniqueApplication
²H (Deuterium)Benzylic positionMS, NMRStudy of kinetic isotope effects in reactions involving the benzylic C-H bond.
¹³CC1 of the butene chainMS, NMRConfirming fragmentation pathways involving the alkene moiety.
¹³CC2 of the butene chainMS, NMRElucidating rearrangement mechanisms.

Note: This table provides illustrative examples of how isotopic labeling could be applied.

Deuterium Labeling and Spectroscopic Tracking

Deuterium (²H or D) labeling is a powerful technique used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate complex molecular structures and study reaction mechanisms. rsc.orgresearchgate.net By selectively replacing hydrogen atoms (protons) with deuterium, specific signals in a ¹H NMR spectrum can be simplified or eliminated, aiding in the unambiguous assignment of resonances. nsf.gov Given that deuterium has a different nuclear spin (I=1) compared to hydrogen (I=1/2), it is typically not observed in ¹H NMR spectra, leading to the disappearance of the signal corresponding to the replaced proton. researchgate.netvscht.cz

In the context of this compound, deuterium labeling could be strategically employed to confirm the assignment of proton signals, especially for the protons on the butene chain. For instance, selective deuteration at the C1 vinylic position (=CH₂) would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum, simplifying the complex splitting patterns of the remaining vinylic and allylic protons. Similarly, deuteration of the methyl group (C5) or the methylene group (C3) would help in confirming their respective chemical shifts.

The introduction of deuterium also induces small changes in the ¹³C NMR spectrum, known as isotopic shifts, which can provide further structural information. rsc.org The carbon atom directly bonded to a deuterium atom will experience a slight upfield shift in its resonance.

The application of deuterium labeling is particularly valuable for tracking the fate of specific hydrogen atoms in chemical reactions or for studying the conformational dynamics of the molecule. By monitoring the deuterium-labeled sites, it is possible to gain insights into reaction pathways and the stereochemistry of products. rsc.org

Below is a hypothetical table illustrating the expected ¹H NMR chemical shifts for this compound and how they would be affected by selective deuterium labeling.

Proton Position Expected ¹H Chemical Shift (ppm) Effect of Deuteration
Vinylic (=CH₂)4.7 - 4.9Signal disappears
Methylene (-CH₂-)2.4 - 2.6Signal disappears
Aromatic (Ar-H)6.9 - 7.2Signal disappears
Methyl (-CH₃)1.7 - 1.9Signal disappears

Note: The chemical shift values are estimates based on typical ranges for similar structural motifs. Actual experimental values may vary.

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution spectroscopic technique that provides exquisitely precise information about the three-dimensional structure of molecules in the gas phase. libretexts.orgnih.gov It measures the frequencies of transitions between quantized rotational energy levels of a molecule. scholaris.ca Since the moments of inertia, which determine the rotational spectrum, are directly related to the mass distribution and geometry of the molecule, MRR can be used to determine bond lengths, bond angles, and dihedral angles with very high accuracy. docbrown.info

For this compound, MRR spectroscopy would be a particularly powerful tool for unambiguous structure determination. The presence of the two fluorine atoms on the phenyl ring induces a significant dipole moment, which is a prerequisite for a molecule to have a rotational spectrum. docbrown.info This makes the compound an excellent candidate for MRR analysis.

A key advantage of MRR is its ability to distinguish between different conformational isomers of a molecule, as each conformer has a unique set of moments of inertia and therefore a distinct rotational spectrum. libretexts.orgdocbrown.info For this compound, different orientations of the difluorophenyl group relative to the butene chain would result in different conformers that could be individually identified and characterized by MRR.

Furthermore, the isotopic substitution of atoms (e.g., ¹³C for ¹²C) leads to predictable shifts in the rotational transitions. By analyzing the spectra of different isotopologues, a complete and precise molecular structure can be determined through Kraitchman's equations. docbrown.info This allows for the experimental determination of the atomic coordinates of each atom in the molecule.

The data obtained from MRR spectroscopy, specifically the rotational constants (A, B, and C), are fundamental molecular properties that provide a unique fingerprint of the compound.

Below is a hypothetical table of rotational constants that might be determined for a specific conformer of this compound.

Rotational Constant Hypothetical Value (MHz)
A1500
B800
C600

Note: These values are for illustrative purposes only and represent a plausible range for a molecule of this size and shape.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. nih.gov These calculations use the principles of quantum mechanics to model the electronic structure and predict molecular properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. conicet.gov.ar It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. conicet.gov.ar For a molecule like 4-(3,4-difluorophenyl)-2-methyl-1-butene, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.gov The stability of the optimized geometry would be confirmed by ensuring that all calculated vibrational frequencies are positive. conicet.gov.ar

Table 1: Illustrative Optimized Geometrical Parameters using DFT (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

ParameterBondCalculated Value (Å or °)
Bond LengthC=C (alkene)1.34
Bond LengthC-C (alkyl)1.53
Bond LengthC-F1.35
Bond AngleC-C=C122.0
Dihedral AngleF-C-C-C-175.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com The energies of the HOMO and LUMO can be used to calculate other properties like ionization potential and electron affinity. nih.gov The HOMO-LUMO gap can be experimentally correlated with UV-Vis spectroscopy. schrodinger.com

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.20
Energy Gap (ΔE)5.30

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2)) (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1=C2)σ(C2-C3)5.2
LP(F)π(C-C)ring2.8

Computational methods can predict various spectroscopic properties. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. conicet.gov.ar Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and correlated with experimental data. conicet.gov.ar The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-Vis spectra. nih.gov

Table 4: Illustrative Predicted Spectroscopic Data (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

Spectroscopic ParameterCalculated Value
Vibrational Frequency (C=C stretch)1650 cm-1
13C NMR Chemical Shift (alkene C)145 ppm
UV-Vis λmax265 nm

Reaction Pathway and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed step-by-step description of the reaction mechanism. For instance, in the reaction of an alkene like this compound, the mechanism of electrophilic addition could be studied. Calculations would determine the structure and energy of the transition state for the initial attack of an electrophile on the double bond, and the subsequent formation of a carbocation intermediate. The relative energies of possible intermediates and products would explain the regioselectivity of the reaction.

Energy Barriers and Kinetic Rate Constants

No specific experimental or calculated data on the energy barriers or kinetic rate constants for reactions involving this compound have been found. Theoretical studies on similar alkenes suggest that electrophilic addition reactions would proceed via the formation of a carbocation intermediate. The stability of this intermediate, influenced by the electronic effects of the difluorophenyl group, would determine the activation energy and, consequently, the reaction rate. For example, a study on the reaction of F2 with thiirane (B1199164) utilized quantum computations to determine reaction enthalpies and rate constants, demonstrating a methodology that could be applied to the target molecule. libretexts.org However, such specific calculations for this compound are not present in the available literature.

Regioselectivity and Stereoselectivity Predictions

The regioselectivity of electrophilic additions to this compound can be predicted based on Markovnikov's rule. This rule states that the electrophile (e.g., H+ from HBr) will add to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation on the more substituted carbon. chegg.comrsc.org In this case, the tertiary carbocation at the C2 position would be favored over a primary carbocation at the C1 position. The electron-withdrawing nature of the difluorophenyl group could influence the relative stability of the potential carbocation intermediates, but this requires specific computational analysis. chegg.com

Stereoselectivity would depend on the specific reaction. For instance, reactions involving a planar carbocation intermediate typically lead to a racemic mixture of products, as the nucleophile can attack from either face with equal probability. chegg.com Computational models are essential for predicting the subtle energy differences that might favor one stereoisomer over another in more complex reactions. nih.gov

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies specifically targeting this compound were identified. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, but require a specific force field parameterized for the molecule .

Conformational Analysis and Flexibility

A detailed conformational analysis of this compound would involve exploring the potential energy surface related to the rotation around its single bonds, particularly the C-C bond connecting the phenyl ring to the butene chain. Studies on similar flexible molecules, such as substituted butenes and phenylalkanes, show that multiple stable conformers can exist. researchgate.netmdpi.com The presence of the difluorophenyl group would influence the conformational preferences due to steric and electronic interactions. nih.gov Computational methods like Density Functional Theory (DFT) would be required to calculate the relative energies of these conformers and the energy barriers for their interconversion. nih.gov

Solvent Effects on Molecular Behavior

The behavior of this compound in solution would be influenced by the polarity of the solvent. Computational studies on other fluorinated organic molecules have shown that solvent can significantly affect conformational equilibria and reaction pathways. bjmu.edu.cn Polarizable continuum models (PCM) are often used in DFT calculations to simulate the effect of a solvent environment on molecular properties. For this compound, polar solvents would likely stabilize more polar conformers. However, without specific simulations, quantitative predictions are not possible.

Structure-Property Relationships through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to predict the biological activity or physical properties of compounds based on their molecular descriptors. While QSAR models have been developed for various classes of fluorinated compounds, no specific models including this compound were found. researchgate.net To develop such a model, a dataset of related compounds with known properties would be necessary, from which computational descriptors (e.g., electronic, steric, and lipophilic parameters) could be calculated and correlated with the observed properties.

Influence of Fluorine Atoms on Electronic Distribution and Reactivity

The two fluorine atoms on the phenyl ring have a significant impact on the electronic properties of this compound. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. However, fluorine can also exert a weak electron-donating resonance effect (+R) through its lone pairs.

The net effect of these opposing influences on reactivity is complex. DFT calculations would be necessary to map the molecular electrostatic potential (MEP) and analyze the frontier molecular orbitals (HOMO and LUMO) to precisely quantify the influence of the fluorine atoms on the electron distribution and predict the most likely sites for electrophilic or nucleophilic attack. bjmu.edu.cn

Advanced Research Applications in Chemical Science

Role as a Synthetic Building Block for Complex Molecules

The reactivity of its terminal double bond and the electronic nature of the difluorophenyl group make 4-(3,4-Difluorophenyl)-2-methyl-1-butene a valuable synthetic intermediate. It serves as a foundational structure for the construction of more elaborate and functionally diverse molecules.

In organic synthesis, the primary role of this compound is centered around the chemical transformations of its alkene functional group. The carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles in a variety of addition reactions. These reactions allow for the introduction of new functional groups, paving the way for the synthesis of more complex molecular architectures.

The regioselectivity of these additions is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the X group attaches to the more substituted carbon, proceeding through the more stable carbocation intermediate. msu.eduquora.com For this compound, this would involve the formation of a tertiary carbocation. However, certain reactions can also proceed via an anti-Markovnikov pathway, for instance, hydroboration-oxidation or radical addition of HBr. msu.edumnstate.edu

Below is a table summarizing potential synthetic transformations for this compound.

Reaction Type Reagents Expected Major Product Regioselectivity
HydrohalogenationHCl, HBr, HI2-Halo-4-(3,4-difluorophenyl)-2-methylbutaneMarkovnikov
Hydration (acid-catalyzed)H₂O, H₂SO₄ (catalyst)4-(3,4-Difluorophenyl)-2-methyl-2-butanolMarkovnikov
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄4-(3,4-Difluorophenyl)-2-methyl-2-butanolMarkovnikov
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH4-(3,4-Difluorophenyl)-2-methyl-1-butanolAnti-Markovnikov
HalogenationBr₂, Cl₂1,2-Dihalo-4-(3,4-difluorophenyl)-2-methylbutaneN/A

The ability to selectively functionalize this compound is crucial for developing derivatives with tailored properties for specific applications, such as in medicinal chemistry or materials science. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity.

Starting from the primary alcohol synthesized via the anti-Markovnikov hydroboration-oxidation, a variety of derivatives can be accessed. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, which are themselves versatile intermediates for forming amides, esters, and other functional groups. These transformations enable the creation of a library of compounds from a single precursor. nuph.edu.uanih.gov The synthesis of such functionalized derivatives is a key step in exploring their potential biological activities or material properties. researchgate.netresearchgate.netmdpi.com

Applications in Materials Science

The presence of fluorine atoms in this compound suggests its utility in the field of materials science, particularly for creating specialty polymers and high-performance materials.

The terminal alkene functionality allows this compound to act as a monomer for addition polymerization. chegg.comchemicalbook.com Through processes like free-radical, cationic, or anionic polymerization, the double bond can be opened to form a long-chain polymer. The resulting polymer would feature a saturated hydrocarbon backbone with pendant 2-(3,4-difluorophenyl)ethyl groups.

The structure of the monomer and the corresponding repeating unit in the polymer are shown below.

Structure Chemical Representation
Monomer: this compound
Polymer Repeating Unit

The incorporation of the difluorophenyl group into the polymer side chain is expected to significantly influence the material's bulk properties, including its thermal stability, chemical resistance, and surface energy.

By incorporating this compound as a monomer or a building block into larger conjugated systems, it is possible to create novel materials with tailored optoelectronic characteristics. The high electronegativity of fluorine can lead to lower HOMO levels, which can improve the stability of the material against oxidation and enhance the performance of electronic devices.

A well-documented advantage of fluorinated polymers is their enhanced thermal stability compared to their non-fluorinated analogs. nih.gov This increased stability is a direct consequence of the strength of the carbon-fluorine (C-F) bond. nih.gov The thermolysis of fluoropolymers often requires high temperatures to break these robust bonds. turi.org

The table below compares the bond dissociation energies of C-F and C-H bonds, highlighting the source of this enhanced stability.

Bond Type Bond Dissociation Energy (kJ/mol)
Carbon-Fluorine (C-F)~485
Carbon-Hydrogen (C-H)~413

Catalysis Research

A thorough search for the use of this compound in catalysis research yielded no specific results. While the structural motifs of this compound—a terminal alkene and a difluorophenyl group—suggest potential reactivity in various catalytic transformations, there is no documented evidence of its use in the specific contexts requested.

Potential for Ligand Design in Organometallic Catalysis

The potential for this compound to serve as a precursor for ligand design in organometallic catalysis has not been explored in the available literature. The synthesis of ligands often involves the functionalization of molecular backbones to create structures that can coordinate with metal centers. organic-chemistry.orgnih.govnih.gov However, there are no reports of this specific butene derivative being used for such purposes.

Derivatization Strategies for Analytical Method Development

Derivatization is a common technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. libretexts.orgpsu.edu This often involves reacting the target molecule with a reagent to attach a group that is more responsive to a particular detector. However, no specific derivatization strategies have been developed or reported for this compound.

Enhancing Detectability and Selectivity in Advanced Analytical Techniques

There are no published methods detailing the derivatization of this compound to improve its detection or selectivity in techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). General derivatization methods for fluoroalkenes exist, but their application to this specific compound is not documented. researchgate.netrsc.org The presence of the fluorinated phenyl ring could inherently provide some selectivity in detection, but no studies have investigated or optimized this. libretexts.org

Isotopic Labeling for Quantitative Analysis

Isotopic labeling is a powerful tool for quantitative analysis, particularly in mass spectrometry, where isotopically enriched internal standards are used for accurate quantification. taylorandfrancis.comscripps.edunih.gov A search of the scientific literature found no instances of this compound being synthesized with isotopic labels (e.g., Deuterium, Carbon-13) for use in quantitative analytical methods. taylorandfrancis.comnih.gov Therefore, no data tables on its isotopologues or their applications could be generated.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to determine the purity of 4-(3,4-Difluorophenyl)-2-methyl-1-butene in synthetic batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a mobile phase of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio) adjusted to pH 4.6 with glacial acetic acid is a validated approach. System suitability tests, including retention time reproducibility and peak symmetry, should precede quantitative analysis . For fluorinated aromatic compounds, ensure UV detection at 254 nm or alternative wavelengths optimized for fluorophenyl absorption.

Q. How can researchers safely handle fluorinated intermediates like this compound in the laboratory?

  • Methodological Answer : Follow protocols for fluorinated aromatic hydrocarbons: use fume hoods, nitrile gloves, and chemically resistant lab coats. Store under inert gas (e.g., nitrogen) in sealed containers to prevent hydrolysis. Safety data sheets for structurally similar compounds (e.g., 1,4-Dibromo-2,3-difluorobenzene) emphasize rigorous waste segregation and immediate decontamination of spills with activated carbon or specialized absorbents .

Q. What synthetic routes are reported for introducing difluorophenyl groups into alkenes?

  • Methodological Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 3,4-difluorophenylboronic acid derivatives and alkenyl halides are common. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (Na₂CO₃ in THF/H₂O) to enhance yield. Monitor regioselectivity via ¹⁹F NMR to confirm substitution patterns .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for fluorophenyl-alkene derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., residual boronic esters) or variations in chromatographic conditions. Perform systematic purity checks (HPLC, GC-MS) on precursors and validate reaction reproducibility under controlled inert atmospheres. For example, trace oxygen in cross-coupling reactions can deactivate catalysts, leading to inconsistent yields .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffered solutions (pH 1–12) at 40°C. Analyze degradation products via LC-HRMS and compare fragmentation patterns with reference standards. Fluorinated alkenes are prone to hydrolytic cleavage under acidic conditions, necessitating pH-controlled storage .

Q. How do substituent positions on the difluorophenyl ring influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Perform computational modeling (DFT) to assess electron-withdrawing effects of 3,4-difluoro substitution on the phenyl ring’s electron density. Experimentally, compare reaction rates with dienophiles (e.g., maleic anhydride) using in-situ FTIR or ¹H NMR to track diene consumption. Meta-fluorine groups may sterically hinder transition states, altering regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.